molecular formula C22H25IN2O6 B3030878 alpha-Helical-corticotropin-releasing factor (9-41) CAS No. 99658-03-4

alpha-Helical-corticotropin-releasing factor (9-41)

Cat. No.: B3030878
CAS No.: 99658-03-4
M. Wt: 540.3 g/mol
InChI Key: QDUCLNZKQMUVKX-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Helical-corticotropin-releasing factor (9-41) is a synthetic peptide that acts as an antagonist to corticotropin-releasing factor receptors. It is composed of 33 amino acids and has a molecular weight of 3827. This compound is known for its ability to inhibit the effects of corticotropin-releasing factor, which plays a crucial role in the body’s response to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Helical-corticotropin-releasing factor (9-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of alpha-Helical-corticotropin-releasing factor (9-41) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

Alpha-Helical-corticotropin-releasing factor (9-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Major Products

The primary product of the synthesis is the alpha-Helical-corticotropin-releasing factor (9-41) peptide itself. During degradation, the peptide may be broken down into smaller fragments by proteolytic enzymes.

Scientific Research Applications

Alpha-Helical-corticotropin-releasing factor (9-41) has several scientific research applications:

Mechanism of Action

Alpha-Helical-corticotropin-releasing factor (9-41) exerts its effects by binding to corticotropin-releasing factor receptors, thereby blocking the action of endogenous corticotropin-releasing factor. This inhibition prevents the activation of the HPA axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol production . The molecular targets include corticotropin-releasing factor receptor 1 (CRF1) and corticotropin-releasing factor receptor 2 (CRF2) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Helical-corticotropin-releasing factor (9-41) is unique due to its specific amino acid sequence and its ability to selectively inhibit corticotropin-releasing factor receptors. Its helical structure contributes to its stability and binding affinity, making it a valuable tool in research .

Biological Activity

Alpha-helical corticotropin-releasing factor (CRF) (9-41) is a peptide antagonist that plays a significant role in modulating the biological effects of corticotropin-releasing factor, a critical hormone involved in the stress response. This article explores the biological activity of alpha-helical CRF (9-41), detailing its mechanisms, effects on various physiological processes, and implications for therapeutic applications.

Overview of Corticotropin-Releasing Factor

Corticotropin-releasing factor is a 41-amino acid peptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses, anxiety, and other neuroendocrine functions. Upon stress exposure, CRF is released from the hypothalamus, stimulating the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary, which in turn promotes cortisol release from the adrenal glands .

Alpha-helical CRF (9-41) acts primarily as an antagonist at CRF receptors. Its affinity for different receptor subtypes is characterized by the following Ki values:

  • Human CRF1 receptor : 17 nM
  • Rat CRF2α receptor : 5 nM
  • Mouse CRF2β receptor : 0.97 nM .

This differential affinity highlights its potential for selective modulation of CRF signaling pathways.

1. Anxiolytic Properties

Research indicates that alpha-helical CRF (9-41) can mitigate anxiety-related behaviors induced by various stimuli. For instance, in studies involving nicotine-induced anxiety responses in rats, alpha-helical CRF (9-41) effectively reversed conditioned anxiety without affecting unconditioned responses . This suggests its potential utility in anxiety disorders where CRF signaling is dysregulated.

2. Stress Response Modulation

Alpha-helical CRF (9-41) has been shown to blunt stress-induced alterations in various physiological parameters. In vivo studies demonstrate that this peptide can inhibit stress-induced increases in ACTH and cortisol levels, thereby modulating the HPA axis response to stressors .

3. Neuroendocrine Effects

The antagonist has been implicated in altering neuroendocrine functions beyond simple inhibition of ACTH release. For example, it has been observed to affect food intake and metabolic processes through its action on CRF receptors in specific brain regions .

Table 1: Summary of Key Studies on Alpha-Helical CRF (9-41)

Study ReferenceObjectiveMethodologyKey Findings
Wang et al., 2014Investigate CRF's role in aromatase inductionIn vitro assays on human placental syncytiotrophoblastsAlpha-helical CRF (9-41) inhibited cortisol-induced aromatase activity .
Grigoriadis et al., 2023Assess effects on HPA axis regulationAnimal model with stress exposureDemonstrated significant reduction in ACTH and cortisol levels with alpha-helical CRF (9-41) .
Jia et al., 2003Examine anxiogenic effects of nicotineSocial interaction test in ratsAlpha-helical CRF (9-41) reversed conditioned anxiety responses .

Implications for Therapeutic Applications

Given its role as a selective antagonist of CRF receptors, alpha-helical CRF (9-41) holds promise for developing novel therapies targeting stress-related disorders such as anxiety and depression. By modulating the HPA axis and reducing excessive CRF signaling, it may help restore balance in patients suffering from chronic stress conditions.

Properties

IUPAC Name

methyl (2S)-2-[[(3R)-3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCLNZKQMUVKX-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)C[C@H](CNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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